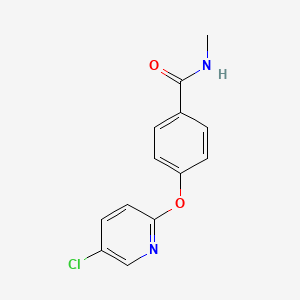
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the indole family of organic compounds and has a molecular weight of 342.9 g/mol. In
作用機序
The mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride in inhibiting cancer cell growth involves the activation of the p53 protein, which is a tumor suppressor protein. This activation leads to the induction of cell cycle arrest and apoptosis in cancer cells. In the treatment of neurodegenerative diseases, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride has been found to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In the treatment of neurodegenerative diseases, it inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is involved in memory and learning.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride in lab experiments is its potential to inhibit cancer cell growth and treat neurodegenerative diseases. Additionally, it can also be used as a hole transport material in OLEDs. However, a limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
将来の方向性
There are several future directions for the research on N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride. In the field of medicinal chemistry, further studies are needed to explore its potential as a cancer treatment and a treatment for neurodegenerative diseases. Additionally, studies are needed to evaluate its toxicity and potential side effects. In the field of organic electronics, further studies are needed to optimize its use as a hole transport material in OLEDs. Finally, studies are needed to explore its potential applications in other fields, such as materials science and catalysis.
In conclusion, N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride is a chemical compound that has potential applications in various fields, including medicinal chemistry and organic electronics. Its mechanism of action involves the activation of the p53 protein and inhibition of acetylcholinesterase, leading to the inhibition of cancer cell growth and treatment of neurodegenerative diseases. While there are advantages to using this compound in lab experiments, its potential toxicity needs to be carefully evaluated. Future research is needed to explore its potential applications in other fields and optimize its use in existing applications.
合成法
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride involves the reaction of 3-methylthiophene-2-carboxylic acid with 2,3-dihydro-1H-indole-5-carboxamide in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product in the form of a hydrochloride salt.
科学的研究の応用
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In the field of organic electronics, N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride has been investigated for its use as a hole transport material in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-3-methylthiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS.ClH/c1-9-5-7-18-13(9)14(17)16-11-2-3-12-10(8-11)4-6-15-12;/h2-3,5,7-8,15H,4,6H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRCGNRBIRPZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC3=C(C=C2)NCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)
![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)
![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7629567.png)





![(3-Chloro-4-hydroxyphenyl)-[3-(furan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7629621.png)